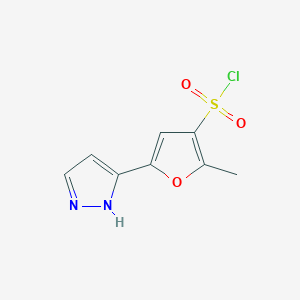
2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride is an organic compound with a complex structure that includes a pyrazole ring, a furan ring, and a sulfonyl chloride group
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Compounds containing a pyrazole moiety are known to interact with various biological targets. For example, some pyrazole derivatives have been found to act as androgen receptor antagonists . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrazole derivatives, for instance, have been found to be rapidly metabolized by human liver microsomes .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and specific catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-(1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride: Similar structure but with a thiophene ring instead of a furan ring.
2-Methyl-5-(1H-pyrazol-5-yl)-3-benzenesulfonyl chloride: Contains a benzene ring instead of a furan ring.
Uniqueness
2-Methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride is unique due to the presence of both a furan ring and a sulfonyl chloride group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Eigenschaften
IUPAC Name |
2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-5-8(15(9,12)13)4-7(14-5)6-2-3-10-11-6/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSPBBUGAGVSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=NN2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)


![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/new.no-structure.jpg)
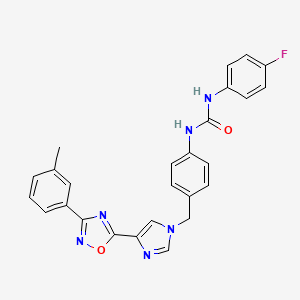
![1-(4-bromophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2973387.png)
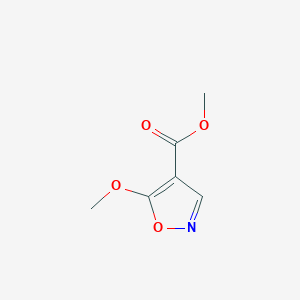
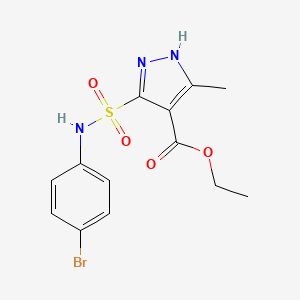
![4-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-1,2-dimethylbenzene](/img/structure/B2973390.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)
![1-[3-({[4-(butylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2973394.png)
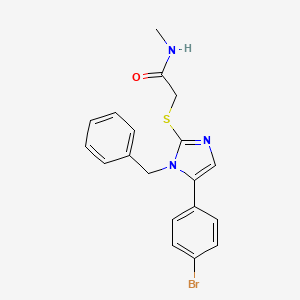
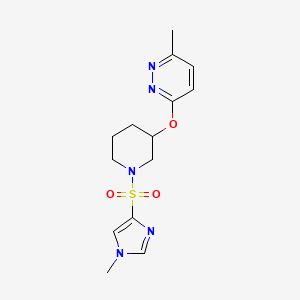
![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)
